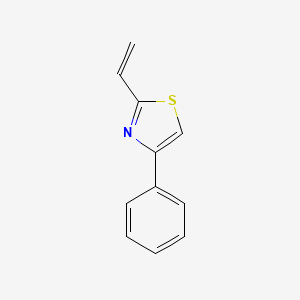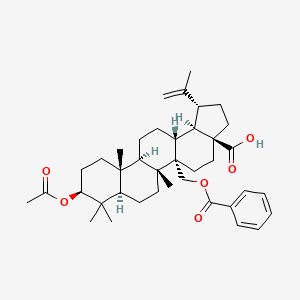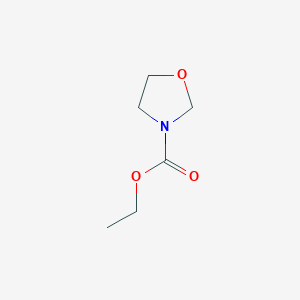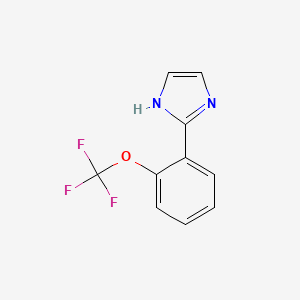
2-(2-(Trifluoromethoxy)phenyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Trifluoromethoxy)phenyl)-1H-imidazole is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-(Trifluoromethoxy)phenyl)-1H-imidazole typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is widely used due to its mild conditions and functional group tolerance. The process involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and scalable methods to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-(Trifluoromethoxy)phenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the imidazole ring or the phenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the phenyl or imidazole rings .
Applications De Recherche Scientifique
2-(2-(Trifluoromethoxy)phenyl)-1H-imidazole has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(2-(Trifluoromethoxy)phenyl)-1H-imidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
- 2-(Trifluoromethoxy)phenylboronic acid
- 4-(Trifluoromethoxy)phenyl isocyanate
- 5-(2-(Trifluoromethoxy)phenyl)-2-furoic acid
Uniqueness: 2-(2-(Trifluoromethoxy)phenyl)-1H-imidazole is unique due to the presence of both the trifluoromethoxy group and the imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Propriétés
Formule moléculaire |
C10H7F3N2O |
|---|---|
Poids moléculaire |
228.17 g/mol |
Nom IUPAC |
2-[2-(trifluoromethoxy)phenyl]-1H-imidazole |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-2-1-3-7(8)9-14-5-6-15-9/h1-6H,(H,14,15) |
Clé InChI |
HMLNFCIHZYFKDN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=CN2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


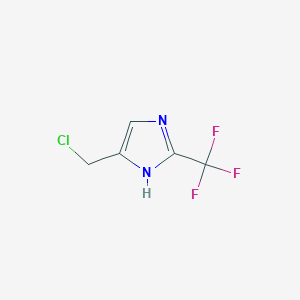


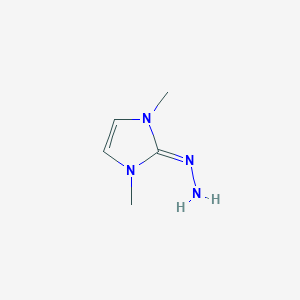

![2-ethoxythiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13119254.png)



